Aloesol
Description
Overview of Chromone (B188151) Derivatives as Bioactive Natural Products
Chromones, chemically known as 1-benzopyran-4-ones, constitute a diverse class of naturally occurring compounds widely distributed throughout the plant kingdom and found in typical human diets. researchgate.netscilit.com These phytochemicals are characterized by a benzoannelated γ-pyrone ring, which serves as a fundamental structural motif in numerous natural products, including flavonoids and isoflavonoids. researchgate.netmdpi.com The chromone scaffold has emerged as a privileged heterocyclic structure in drug discovery due to the wide spectrum of biological activities exhibited by its derivatives. researchgate.netresearchgate.net
Chromone derivatives are recognized for their remarkable bioactivities, which include anti-inflammatory, antifungal, antimicrobial, antiviral, antitumor, and anticancer properties. researchgate.netscilit.commdpi.comresearchgate.netmdpi.com A key contributor to these beneficial effects is their well-established antioxidant capacity, which involves the neutralization of reactive oxygen species and the interruption of free radical processes. researchgate.netscilit.com Examples of bioactive chromones include aloesin (B1665252), a C-glycosylated chromone found in Aloe species, which demonstrates competitive inhibitory activity against tyrosinase, free radical scavenging, and anti-inflammatory effects. mdpi.comcenmed.comlabsolu.ca Other notable chromone derivatives with therapeutic applications include cromolyn, utilized as a mast cell stabilizer in allergic conditions. wikipedia.org The broad array of biological functions underscores the importance of chromone derivatives as subjects of ongoing scientific investigation.
Historical Context of dl-Aloesol (B161559) and Related Chromones in Phytochemical Research
dl-Aloesol, also referred to simply as Aloesol, is a natural product whose presence has been documented in various plant sources, including Rheum species and Aloe barbadensis Miller (commonly known as Aloe vera). nih.govcore.ac.ukmdpi.com The historical trajectory of research into Aloe chemistry and its constituents, including dl-Aloesol, has often paralleled shifts in interest within the medicinal and cosmetic industries, alongside advancements in scientific methodologies. core.ac.uk Aloe vera itself boasts a long history of use in traditional medicine, spanning thousands of years. mdpi.comThis compound.com
Early phytochemical investigations into Aloe species led to the isolation and characterization of various chromone derivatives. A notable example is aloesin (aloeresin B), an 8-C-glycoside of aloesone (B1238188), which has been shown to undergo transformation into aloesone (2-acetonyl-7-hydroxy-5-methylchromone) and dl-Aloesol by human intestinal bacteria. This biotransformation occurs through the cleavage of the C-glucosyl bond followed by the reduction of the acetonyl side chain. researchgate.netnih.gov Aloesone itself is a natural product found in both rhubarb (Rheum palmatum) and Aloe species. oup.com The identification of related compounds such as this compound 7-glucoside, which exhibits antioxidant and antibacterial activities, further highlights the historical depth of research into this chemical family. uni.lufoodb.caresearchgate.net
The Position of dl-Aloesol within the Chromone Family and its Emerging Research Relevance
dl-Aloesol is formally classified as a chromone, specifically a 7-hydroxy-2-(2-hydroxypropyl)-5-methylchromen-4-one. nih.govfoodb.ca Its molecular formula is C₁₃H₁₄O₄, and it has a molecular weight of 234.25 g/mol . nih.govchembk.comuni.lumedchemexpress.comarctomsci.com In its pure form, dl-Aloesol is a solid with a reported melting point ranging from 187.5 to 189 °C. nih.gov
Table 1: Chemical Properties of dl-Aloesol
| Property | Value | Source |
| IUPAC Name | 7-hydroxy-2-(2-hydroxypropyl)-5-methylchromen-4-one | nih.gov |
| Molecular Formula | C₁₃H₁₄O₄ | nih.govchembk.comuni.luarctomsci.com |
| Molecular Weight | 234.25 g/mol | nih.govchembk.commedchemexpress.com |
| Physical Description | Solid | nih.gov |
| Melting Point | 187.5 - 189 °C | nih.gov |
dl-Aloesol is typically obtained through the extraction and processing of active ingredients from Aloe plants. chembk.com Beyond its plant-based origins, dl-Aloesol has also been identified as a natural product isolated from the fungus Aspergillus sp., a microorganism known for producing metabolites with diverse biological activities, including cytotoxic, antibacterial, free radical scavenging, anti-parasitic, antiviral, and antiproliferative effects. medchemexpress.commedchemexpress.com
Its structural relationship to other significant chromones, such as aloesone and aloesin, underscores its position as a key metabolite in relevant biochemical pathways. researchgate.netnih.govoup.com The emerging research relevance of dl-Aloesol stems from its potential for various applications, including anti-inflammatory, bactericidal, and skin-healing properties, as suggested by its presence in Aloe extracts. chembk.com Furthermore, the successful concise synthesis of this compound natural products opens avenues for more extensive research into its biological activities and potential therapeutic uses. researchgate.net The identification of this compound 7-glucoside with antioxidant and antibacterial activities highlights the potential for further exploration of its glycosylated forms. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2-(2-hydroxypropyl)-5-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,8,14-15H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCNQWOKCMJKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aloesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94356-35-1 | |
| Record name | Aloesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187.5 - 189 °C | |
| Record name | Aloesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Purification Methodologies for Dl Aloesol from Biological Systems
Extraction Techniques from Plant Matrices (e.g., Aloe Species)
dl-Aloesol (B161559) is reported to be present in Aloe species, from which it can be extracted and processed. A general procedure for obtaining dl-Aloesol from Aloe involves several steps. Initially, Aloe leaves are collected, and their skin and the yellow liquid exudate are removed. The clear, yellow plant gel from the inner part of the leaves is then extracted. This plant gel is subsequently soaked in an alcohol solvent to facilitate the extraction of effective ingredients, including dl-Aloesol. The resulting alcoholic solution is then evaporated and concentrated to yield a crude dl-Aloesol extract. chembk.com
While Aloe species, such as Aloe barbadensis (also known as Aloe vera), are rich in various chromones, including aloesin (B1665252) and its derivatives, specific detailed protocols for the direct extraction of dl-Aloesol itself are less commonly elaborated in comparison to other well-studied Aloe compounds like aloin (B1665253) or aloesin. ipb.ptresearchgate.netmdpi.combiomedres.usgoogle.comresearchgate.net The chromones in Aloe are often extracted using alcohol-water mixtures, with optimization studies focusing on parameters such as time, temperature, and alcohol proportion to maximize yields of specific compounds like aloeresin B. ipb.pt
Isolation Methodologies from Fungal Cultures (e.g., Aspergillus sp., Penicillium fungus)
dl-Aloesol has been identified as a natural product derived from the secondary metabolites of various fungal species. Notably, it has been isolated from Penicillium fungus, specifically Penicillium sp. CL6, and from Aspergillus sp., including the endophytic fungus HCCB06030 and Aspergillus sp. S-3-75. medchemexpress.comnih.govbibliotekanauki.plThis compound.comresearchgate.net
The general isolation process from fungal cultures typically begins with culturing the specific fungal strain. Fungi like Aspergillus and Penicillium are commonly grown on suitable media such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) at controlled temperatures, often around 30°C or 37°C, for several days to promote mycelial growth and metabolite production. mdpi.comnih.govresearchgate.netresearchgate.netneliti.comscielo.sa.crunirioja.es
Once the fungal cultures have matured, the secondary metabolites, including dl-Aloesol, are extracted from the fungal biomass or the culture broth. Common organic solvents used for the extraction of such metabolites include chloroform, dichloromethane, ethyl acetate, and acetone. nih.gov The choice of solvent depends on the polarity of the target compound and the matrix. After extraction, the solvent is typically evaporated to yield a crude extract containing dl-Aloesol along with other fungal metabolites.
Advanced Chromatographic Separation Strategies for dl-Aloesol Enrichment
To obtain dl-Aloesol in high purity from crude extracts, advanced chromatographic separation techniques are indispensable. These methods leverage differences in chemical properties to achieve effective separation.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized and highly effective technique for the separation, quantification, identification, and purification of small molecules, including chromones like dl-Aloesol. nih.govmdpi.comcuestionesdefisioterapia.comwjpmr.comwelch-us.com In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 alkyl chains bonded to silica), while the mobile phase is polar, typically consisting of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. nih.govwjpmr.com
For the separation of chromones and similar phenolic compounds, RP-HPLC often employs C18 columns. The mobile phase usually involves a gradient elution program, where the proportion of the organic solvent increases over time to elute compounds with varying polarities. Water used in the mobile phase is frequently acidified with agents like orthophosphoric acid or trifluoroacetic acid to improve peak shape and separation efficiency, particularly for ionizable compounds. nih.govresearchgate.netnews-medical.net Detection is commonly performed using a UV or Diode Array Detector (DAD) at specific wavelengths, which would be optimized for dl-Aloesol based on its UV absorption characteristics. ipb.ptresearchgate.net
While specific RP-HPLC parameters for dl-Aloesol are not explicitly detailed in all literature, general conditions for chromones from Aloe or fungal extracts provide a framework for method development. An optimized analytical method for similar compounds often involves a C18 column (e.g., 250 × 4.6 mm, 5 µm particle size), a flow rate of approximately 1.0 mL/min, and UV detection. researchgate.net
Table 1: Typical RP-HPLC Parameters for Chromone (B188151) Separation
| Parameter | Typical Range/Value |
| Column Type | C18 (e.g., Supelcosil LC-18, BDS Hypersil C18) researchgate.netcuestionesdefisioterapia.com |
| Mobile Phase | Water (often acidified with 0.1% formic acid or 0.5% orthophosphoric acid) and Acetonitrile or Methanol nih.govresearchgate.netnews-medical.net |
| Elution Mode | Gradient elution commonly used nih.govresearchgate.net |
| Flow Rate | 0.8 – 1.0 mL/min bibliotekanauki.plresearchgate.netcuestionesdefisioterapia.com |
| Column Temperature | 20 – 60 °C nih.govbibliotekanauki.plresearchgate.netnews-medical.net |
| Detection Wavelength | UV/DAD, optimized based on compound's λmax (e.g., 225 nm, 268 nm) researchgate.netcuestionesdefisioterapia.com |
| Injection Volume | 2 – 20 µL researchgate.netcuestionesdefisioterapia.comnews-medical.net |
Beyond analytical RP-HPLC, other preparative chromatographic techniques are employed for the isolation and enrichment of dl-Aloesol and similar natural products. Preparative chromatography aims to collect sufficient quantities of the target analyte at a desired purity, often involving higher sample loads and larger columns compared to analytical methods. researchgate.netwelch-us.comnews-medical.netijcpa.in
High-speed counter-current chromatography (HSCCC) is one such preparative technique that has been successfully utilized for the separation of closely related compounds from Aloe, such as aloin A and aloin B. researchgate.net HSCCC is a liquid-liquid chromatography technique that eliminates the need for a solid support, thus avoiding irreversible adsorption of samples. Solvent systems composed of immiscible phases (e.g., chloroform-methanol-water, ethyl acetate-methanol-water, or hexane-ethyl acetate-acetone-water) are employed. biomedres.usresearchgate.net While specific application to dl-Aloesol was not found, its effectiveness for other Aloe chromones suggests its potential.
Preparative thin-layer chromatography (TLC) can also be used as a preliminary separation step or for isolating smaller quantities, as seen in the isolation of aloin from Aloe barbadensis. researchgate.net Silica gel chromatography is another common preparative approach often used for initial fractionation before more advanced techniques like HPLC. researchgate.net The selection of a preparative method depends on the scale of purification required, the complexity of the mixture, and the physicochemical properties of dl-Aloesol.
Advanced Analytical Characterization and Structural Analysis of Dl Aloesol
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental in determining the precise architecture of organic compounds like dl-Aloesol (B161559). They offer unique "fingerprints" that allow for identification and structural confirmation.
Mass spectrometry (MS) techniques are crucial for determining the molecular weight and fragmentation patterns of dl-Aloesol and its related compounds, providing vital information for structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. LC-MS is highly effective for analyzing complex mixtures and is particularly suitable for large and non-volatile molecules, such as natural products found in Aloe species mdpi.comreddit.com. It provides data on the molecular weight and characteristic fragmentation patterns, which are essential for confirming molecular identity mdpi.com. For untargeted analysis, high-resolution MS systems, such as Orbitrap, can be employed to yield exact mass measurements and detailed fragmentation data, aiding in the identification of unknown compounds reddit.com. LC-MS/MS, a tandem mass spectrometry approach, is frequently used for the annotation and identification of metabolites in complex mixtures, including those derived from Aloe species nih.gov.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) : MALDI-MS, often coupled with a time-of-flight (TOF) analyzer (MALDI-TOF MS), is a powerful tool for analyzing heterogeneous samples and complex extracts mdpi.comspectroscopyeurope.com. This technique offers highly reproducible measurements with enhanced sensitivity and resolution, making it valuable for the analysis of various biomolecules and small polar compounds spectroscopyeurope.com. While MALDI-MS can measure masses up to 300,000 Da, researchers should be aware of potential matrix background interference for natural products with masses below 700 Da mdpi.comspectroscopyeurope.com. MALDI-TOF MS can also be integrated with LC-MS/MS for comprehensive profiling and identification of compounds in complex matrices plos.org.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) : While specific applications of FAB-MS directly to dl-Aloesol were not detailed in the provided search results, FAB-MS is a soft ionization technique historically used for the analysis of polar, non-volatile, and thermally labile compounds, which are characteristics often shared by natural products like chromones. It provides molecular weight information and characteristic fragment ions, contributing to structural determination.
Predicted Collision Cross Section (CCS) Values : For dl-Aloesol, predicted collision cross-section values (Ų) are available for various adducts, which can be useful in LC-MS analyses for compound identification and differentiation. These values, calculated using tools like CCSbase, include adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ uni.lu.
Table 1: Predicted Collision Cross Section (CCS) Values for dl-Aloesol Adducts
| Adduct | m/z | Predicted CCS (Ų) | Reference |
| [M+H]⁺ | 235.09648 | 148.7 | uni.lu |
| [M+Na]⁺ | 257.07842 | 158.5 | uni.lu |
| [M-H]⁻ | 233.08192 | 152.3 | uni.lu |
| [M+NH₄]⁺ | 252.12302 | 165.7 | uni.lu |
| [M+K]⁺ | 273.05236 | 156.4 | uni.lu |
| [M+H-H₂O]⁺ | 217.08646 | 143.1 | uni.lu |
| [M+HCOO]⁻ | 279.08740 | 167.8 | uni.lu |
| [M+CH₃COO]⁻ | 293.10305 | 189.1 | uni.lu |
| [M+Na-2H]⁻ | 255.06387 | 154.0 | uni.lu |
| [M]⁺ | 234.08865 | 151.8 | uni.lu |
| [M]⁻ | 234.08975 | 151.8 | uni.lu |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of organic compounds, offering detailed information about atomic connectivity and spatial arrangement longdom.orgphilarchive.org. For dl-Aloesol and its derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR techniques, alongside high-resolution mass spectrometry (HRMS), ultraviolet (UV), and infrared (IR) data, are routinely employed to determine their structures researchgate.net.
NMR spectroscopy can effectively distinguish between different stereochemical configurations, as diastereoisomers exhibit distinct signals due to specific splitting patterns and chemical shifts magritek.com. Furthermore, both ¹H NMR and ¹³C NMR spectroscopy provide detailed structural information and are crucial for assigning stereochemistry, including the determination of E-Z isomerism in polyene systems mdpi.com. The Mosher's method, often used in conjunction with NMR data, is a powerful approach for establishing the absolute configuration of chiral centers within a molecule researchgate.net.
Raman spectroscopy is a non-destructive, reagentless vibrational spectroscopic technique that provides rapid molecular characterization and chemical fingerprints for molecular identification nih.gov. It operates by probing the molecular vibrations and rotations associated with chemical bonds in a sample, thereby yielding information on molecular structure, composition, and intermolecular interactions nih.gov. The unique spectroscopic profile generated from Raman-active functional groups allows for the evaluation, characterization, and discrimination of different tissue or sample types nih.gov.
A highly sensitive variant, Surface-Enhanced Raman Scattering (SERS), significantly amplifies the Raman signal, making it suitable for trace analysis and highly sensitive detection nih.govfrontiersin.org. While Raman spectroscopy has broad applications in material analysis, food safety, and identifying adulterants, specific detailed applications of "Morphologically-Directed Raman Spectroscopy" directly concerning dl-Aloesol were not explicitly found in the provided research. However, the general principles and capabilities of Raman spectroscopy make it a valuable tool for detailed structural and compositional analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Analysis
Chromatographic Methods for Purity Assessment and Quantitative Analysis in Research Matrices
Chromatographic methods are indispensable for the separation, purification, and quantification of dl-Aloesol and other compounds within complex research matrices. These techniques ensure the purity of isolated compounds and enable precise quantitative analysis.
High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used and versatile technique for the separation and identification of components in mixtures drawellanalytical.com. It is particularly effective for the analysis of natural products like those found in Aloe species researchgate.netphmethods.netresearchgate.net.
Purity Assessment : HPLC is routinely employed to assess the purity of chemical compounds. By separating individual components, it allows for the detection of impurities and the confirmation of a compound's identity nih.gov.
Quantitative Analysis : HPLC is highly effective for quantitative analysis. This involves generating calibration curves using standard solutions of known concentrations of the target analyte. The chromatographic response (e.g., peak area or peak height) from the sample is then compared to these curves to determine the concentration of the compound drawellanalytical.comresearchgate.net. Reversed-phase HPLC, for instance, has been successfully applied for the quantitative determination of phenolic constituents in Aloe, including related compounds like 8-C-glucosyl-7-O-methyl-(S)-aloesol, aloesin (B1665252), and aloeresin A, with validated parameters such as linearity, accuracy, precision, and limits of detection and quantification researchgate.netresearchgate.net.
High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC offers a rapid and efficient method for separation, often coupled with densitometric quantification for analytical purposes nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) : While HPLC is often preferred for non-volatile natural products, GC-MS is utilized for the analysis of volatile components present in extracts, such as those found in Aloe exudates. It identifies compounds based on their characteristic retention times and mass spectra phmethods.netresearchgate.net.
Chiral HPLC : For compounds with stereoisomers, chiral HPLC can be used to separate and quantify individual enantiomers or diastereomers. However, this method typically requires calibration against pure synthesized reference compounds, which can be time-consuming and costly magritek.com.
Multi-Analytical Approaches for Complex Sample Profiling and Identification
The complexity of natural product matrices often necessitates the integration of multiple analytical techniques to achieve comprehensive profiling and accurate identification of compounds like dl-Aloesol. This multi-analytical approach leverages the strengths of different methods to overcome individual limitations.
Complementary Analytical Techniques : Combining various analytical techniques is crucial for the thorough identification of compounds in complex samples researchgate.net. For instance, the identification of aloe as a colorant in historical varnishes has involved a combination of thermally assisted hydrolysis and methylation-gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), laser desorption-mass spectrometry, matrix-assisted laser desorption-ionization mass spectrometry (MALDI-MS), and surface-enhanced Raman scattering (SERS) researchgate.net. This approach allows for the identification of different chemical markers by individual methods, providing a more complete picture.
Hyphenated Techniques : The use of hyphenated techniques, which link two or more analytical instruments, has proven extraordinarily beneficial for optimizing the characterization of natural products mdpi.com. A prominent example is HPLC coupled with a Diode Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS). This combination enables the characterization of numerous compounds in complex extracts, such as those from Aloe barbadensis Miller, based on their spectral data or by comparison with reference standards mdpi.com. These techniques are also used for quality control by quantifying specific marker compounds like 8-C-glucosyl-7-O-methyl-(S)-aloesol mdpi.com.
Molecular Networking : This bioinformatic tool visualizes non-targeted tandem mass spectrometry (MS/MS) data, facilitating structural dereplication and accelerating the annotation of new structural entities in complex natural product samples nih.gov. Molecular Networking has become an efficient method for identifying new metabolites in complex mixtures and is widely used in natural product chemistry, often utilizing platforms like Global Natural Products Social Molecular Networking (GNPS) nih.gov. LC-MS/MS analysis is typically employed to acquire the metabolomics spectral data necessary for molecular networking nih.gov.
Compound Names and PubChem CIDs
The following table lists the chemical compounds mentioned in this article and their corresponding PubChem Compound Identifiers (CIDs).
Future Research Directions and Translational Perspectives for Dl Aloesol Research
Design and Synthesis of Novel dl-Aloesol (B161559) Analogues with Targeted Mechanistic Potentials
The structural versatility of natural products like dl-Aloesol makes them excellent starting points for the design and synthesis of novel analogues. Semisynthetic derivatives derived from natural compounds have frequently demonstrated enhanced biological activities, motivating further exploration in this area researchgate.netresearchgate.net. Research efforts can focus on modifying the core chromone (B188151) structure of dl-Aloesol to optimize its interaction with specific biological targets, thereby improving efficacy or selectivity for desired mechanistic pathways.
Previous work has shown that a variety of 2-alkyl-7-alkoxy (or hydroxy)-5-methyl-chromones, including naturally occurring aloesone (B1238188) and aloesol, can be synthesized from ethyl orsellinate using β-ketosulfoxides as intermediates researchgate.net. This established synthetic route provides a foundation for introducing targeted modifications to the dl-Aloesol scaffold. By systematically altering functional groups or stereochemistry, researchers can investigate structure-activity relationships (SAR) to identify critical pharmacophores responsible for specific biological effects. For instance, if dl-Aloesol's activity is linked to a particular enzyme inhibition, analogues could be designed to enhance binding affinity or improve metabolic stability, leading to compounds with superior therapeutic potential.
Application of Advanced "Omics" Technologies for Comprehensive Mechanistic Understanding (e.g., Metabolomics, Proteomics)
To fully elucidate the complex biological mechanisms underlying dl-Aloesol's effects, the application of advanced "omics" technologies, particularly metabolomics and proteomics, is crucial. These high-throughput approaches provide a comprehensive snapshot of cellular processes at the molecular level, offering insights into how dl-Aloesol interacts with biological systems.
Proteomics, which involves the study of the entire set of proteins expressed by an organism or cell, can reveal how dl-Aloesol modulates protein expression, post-translational modifications, and protein-protein interactions mdpi.com. Quantitative proteomic approaches can identify proteins whose levels are altered upon dl-Aloesol treatment, thereby shedding light on affected signaling pathways and potential drug targets . For example, proteomic analysis has been successfully used to identify proteins related to lysosome function as potential mediators of renal protective effects in studies involving other compounds nih.gov.
Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, or tissues, complements proteomics by providing information on the metabolic pathways influenced by dl-Aloesol mdpi.com. Integrated proteomic and metabolomic profiling has proven effective in unraveling the molecular mechanisms of action for various compounds, identifying key signaling pathways associated with molecular targets waocp.orgfrontiersin.org. For instance, in a study investigating the effects of β-eudesmol, proteomics and metabolomics identified associations with apoptosis and cell cycle pathways, including blood coagulation, wound healing, DNA repair, PI3K-Akt signaling, and MAPK cascade waocp.org. Similarly, integrated analyses have identified proteins and metabolites involved in metabolic pathways like purine (B94841) metabolism and oxidative phosphorylation in the context of hippocampal damage frontiersin.org. By applying these integrated "omics" strategies to dl-Aloesol research, a more holistic understanding of its impact on cellular physiology can be achieved, identifying specific biomarkers and pathways relevant to its therapeutic or cosmetic applications.
Integration of Computational and Experimental Methodologies for Predictive Research
The integration of computational and experimental methodologies represents a powerful paradigm for accelerating dl-Aloesol research, enabling predictive insights into its properties and potential applications. Computational methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can predict how dl-Aloesol or its analogues might interact with biological targets, their pharmacokinetic properties, and potential toxicity profiles.
Advances in computational resources and software tools have made virtual screening, docking, and dynamics crucial initial phases in drug screening and discovery mdpi.com. For example, in silico studies have been used to identify potential inhibitors of SARS-CoV-2 proteins from Aloe genus compounds, predicting their stability and binding free energies mdpi.com. This predictive power allows researchers to prioritize promising compounds for experimental validation, significantly reducing the time and cost associated with traditional trial-and-error approaches.
Experimentally, techniques such as high-throughput screening, cell-based assays, and in vivo models can then validate the computational predictions. The synergy between these approaches allows for the rapid identification of active compounds, the elucidation of their mechanisms of action, and the optimization of their chemical structures. For instance, chemometrics, a computational approach, combined with ultra-high-performance liquid chromatography hyphenated with quadrupole-Orbitrap-high-resolution mass spectrometry, has been used for comprehensive identification of chemical fingerprints and screening of potential quality markers of Aloe vera from different geographical origins researchgate.net. This integrated approach facilitates a more efficient and targeted research pipeline for dl-Aloesol.
Biotechnological Production and Sustainable Sourcing Strategies for dl-Aloesol
As the demand for natural products increases, developing sustainable sourcing and production strategies for dl-Aloesol becomes paramount to ensure its long-term availability and minimize environmental impact. Traditional extraction from plant sources can be resource-intensive and may raise concerns about biodiversity and ecosystem health.
One promising direction is the biotechnological production of dl-Aloesol. Research has indicated that dl-Aloesol can be obtained as a natural product from the secondary metabolites of endophytic fungi, such as Penicillium species researchgate.netchemfaces.com. This microbial fermentation approach offers a controlled and potentially scalable method for producing dl-Aloesol, reducing reliance on direct plant extraction. Biotechnological processes, often referred to as "Green Biotechnology," aim to minimize waste generation and maximize resource efficiency, aligning with the principles of a circular economy zymebase.com.
Sustainable sourcing strategies for dl-Aloesol, whether from plant or microbial sources, should adhere to principles that promote environmental consciousness, social responsibility, and economic viability sedex.com. This involves considering the entire lifecycle of the product, from raw material acquisition to end-of-life disposal, with the goal of minimizing negative impacts sedex.com. Key strategies include establishing clear sustainability goals, engaging with suppliers to improve their sustainability performance, and potentially seeking certification to internationally recognized schemes sedex.comaise.eu. By investing in biotechnological production and implementing robust sustainable sourcing practices, the future availability and responsible utilization of dl-Aloesol can be secured.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for identifying and characterizing dl-Aloesol in natural product extracts?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT for structural elucidation), HPLC-MS/MS (for purity and quantification), and FT-IR (functional group analysis). For reproducibility, ensure calibration with certified reference materials and cross-validate results with independent techniques. Report retention times, solvent systems, and spectral data in full .
- Data Reporting : Include baseline resolution criteria for HPLC peaks, signal-to-noise ratios for NMR, and purity thresholds (>95% for novel compounds) .
Q. How should experimental protocols be designed to isolate dl-Aloesol from complex plant matrices?
- Methodological Answer : Optimize extraction using fractional factorial design (e.g., varying solvents, pH, and temperature). Validate recovery rates via spiked samples and control for matrix effects using blank runs. Document all steps in supplemental materials, including centrifugation speeds, filtration pore sizes, and lyophilization conditions .
Q. What are the minimum data requirements to confirm the identity of dl-Aloesol in a novel source?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
